molecular formula C16H17NO5 B12376354 Anticancer agent 171

Anticancer agent 171

Cat. No.: B12376354
M. Wt: 303.31 g/mol
InChI Key: ZJXGQDKFXBLDDX-LGMDPLHJSA-N
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Description

Anticancer agent 171 is a compound that has shown promising potential in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 171 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 171 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

Anticancer agent 171 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: It is used to study the effects of anticancer agents on cellular processes and pathways.

    Medicine: It is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.

    Industry: It is used in the development of new anticancer drugs and therapies.

Mechanism of Action

The mechanism of action of Anticancer agent 171 involves its ability to selectively target cancer cells and induce apoptosis (programmed cell death). It achieves this by interacting with specific molecular targets and pathways involved in cell proliferation and survival. These targets include various proteins and enzymes that play a critical role in cancer cell growth and survival.

Comparison with Similar Compounds

Anticancer agent 171 is unique in its ability to selectively target cancer cells while minimizing damage to healthy cells. This sets it apart from other similar compounds, which may have a broader range of effects and potentially more side effects. Some similar compounds include:

This compound stands out due to its unique mechanism of action and its potential for use in targeted cancer therapies.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

4-[(Z)-C-[(3,4-dimethoxyphenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13-

InChI Key

ZJXGQDKFXBLDDX-LGMDPLHJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC

Origin of Product

United States

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